molecular formula C14H18O2 B8804349 Benzyl cyclohexanecarboxylate CAS No. 22733-94-4

Benzyl cyclohexanecarboxylate

Cat. No.: B8804349
CAS No.: 22733-94-4
M. Wt: 218.29 g/mol
InChI Key: MWAICOLEKXKHAY-UHFFFAOYSA-N
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Description

Benzyl cyclohexanecarboxylate is a useful research compound. Its molecular formula is C14H18O2 and its molecular weight is 218.29 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the standard synthetic routes for benzyl cyclohexanecarboxylate, and how can reaction efficiency be optimized?

this compound is commonly synthesized via esterification or alkoxycarbonylation. In metal-free radical oxidative alkoxycarbonylation, alkanes react with alcohols under catalytic conditions to form esters. For example, a yield of 83% was achieved using optimized conditions (e.g., solvent, catalyst loading, and reaction time) . To enhance efficiency, parameters like molar ratios (acid:alcohol), catalyst type (e.g., ammonium cerium phosphate), and reaction duration should be systematically tested using experimental design frameworks like uniform design or response surface methodology .

Q. How is this compound structurally characterized using spectroscopic methods?

Nuclear Magnetic Resonance (NMR) is pivotal for structural confirmation. Key signals include:

  • ¹H NMR : Aromatic protons (δ 7.29–7.38 ppm for the benzyl group), methylene protons (δ 5.11 ppm for –OCH2Ph), and cyclohexane ring protons (δ 1.16–2.35 ppm) .
  • ¹³C NMR : Carbonyl resonance at δ 175.9 ppm and aromatic carbons at δ 127.9–136.3 ppm . High-Resolution Mass Spectrometry (HRMS) further validates molecular weight (e.g., observed m/z 218.1303 vs. calculated 218.1307) .

Q. What are the IUPAC nomenclature rules for derivatives of this compound?

Substituents are prioritized based on functional group hierarchy. For example, in derivatives like ethyl cyclohexanecarboxylate, the ester group (-COO-) takes precedence over alkyl chains, with the cyclohexane ring as the parent structure. Locants are assigned to minimize substituent numbers .

Advanced Research Questions

Q. How do metabolic pathways of this compound derivatives inform toxicity studies?

Cyclohexanecarboxylate esters hydrolyze to cyclohexanecarboxylic acid and benzyl alcohol. The acid undergoes β-oxidation and aromatization to benzoic acid, excreted as hippuric acid in mammals. Saturation of this pathway leads to alternative metabolites like cyclohexylcarbonyl glucuronide, detectable via LC-MS. Toxicity studies should monitor metabolite accumulation and enzyme saturation thresholds using in vitro hepatocyte models or in vivo perfusion assays .

Q. What catalytic systems improve the stereoselective synthesis of this compound derivatives?

Chiral catalysts (e.g., binaphthyl-based organocatalysts) or enzyme-mediated systems (e.g., lipases in non-aqueous media) can enhance stereocontrol. For example, HOBt/EDCI coupling agents facilitate peptide-ester conjugates with retained stereochemistry, as seen in tripeptide derivatives anchored to binaphthyl frameworks . Reaction conditions (e.g., solvent polarity, temperature) must be tailored to avoid racemization.

Q. How can contradictory spectral data in this compound derivatives be resolved?

Contradictions in NMR or MS data often arise from impurities or dynamic effects (e.g., ring-flipping in cyclohexane). Strategies include:

  • 2D NMR (COSY, HSQC) to assign overlapping signals.
  • Variable Temperature NMR to probe conformational stability.
  • Isotopic Labeling (e.g., deuterated analogs) to trace metabolic or synthetic intermediates .

Q. What role does this compound play in prodrug design?

The benzyl ester group acts as a protecting moiety for carboxylic acids, enhancing lipophilicity and cellular uptake. For example, salicylate prodrugs utilize benzyl esters to mask polar groups, which are cleaved in vivo by esterases. Stability studies in plasma or simulated gastric fluid can assess hydrolysis rates .

Q. Methodological Considerations

Q. How to design experiments for analyzing cyclohexanecarboxylate ester stability under varying pH conditions?

  • Hydrolysis Kinetics : Use buffer solutions (pH 1–12) and monitor ester degradation via HPLC or UV-Vis.
  • Activation Energy Calculation : Perform Arrhenius analysis at multiple temperatures to determine thermodynamic parameters .

Q. What computational tools predict the physicochemical properties of this compound?

  • LogP Estimation : Software like ChemAxon or XLogP3 calculates hydrophobicity (e.g., XLogP = 2.2) .
  • Molecular Dynamics (MD) : Simulate interactions with biological membranes or enzymes using force fields (e.g., AMBER) .

Properties

CAS No.

22733-94-4

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

benzyl cyclohexanecarboxylate

InChI

InChI=1S/C14H18O2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2

InChI Key

MWAICOLEKXKHAY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of cyclohexanecarboxylic acid (2.56 g) in dichloromethane (50 ml) and N,N-dimethylformamide (0.5 mL) was added oxalyl chloride (1.92 mL) under ice cooling. The solution was stirred at room temperature for 1 hour and then concentrated under reduced pressure. A solution of the resulting residue in dichloromethane (30 mL) was added to a solution of benzyl alcohol (2.4 g) and triethylamine (8.4 mL) in dichloromethane (30 mL) under ice cooling. The solution was stirred under ice cooling for 1 hour, and then it was washed in turn with water, saturated aqueous sodium bicarbonate solution and saturated aqueous sodium chloride solution. The solution was dried over anhydrous magnesium sulfate, and then, concentrated under reduced pressure. The resulting residue was purified by column chromatography (silica gel, hexane:ethyl acetate=9:1) to give the title compound (3.44 g).
Quantity
2.56 g
Type
reactant
Reaction Step One
Quantity
1.92 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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